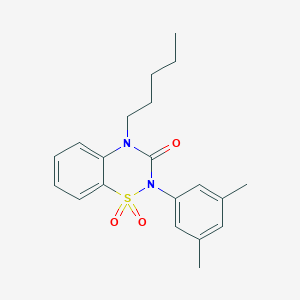

![molecular formula C15H15NO2 B6456163 4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2363714-02-5](/img/structure/B6456163.png)

4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4’-(dimethylamino)-3-hydroxy-[1,1’-biphenyl]-4-carbaldehyde” is a derivative of benzaldehyde, specifically 4-(dimethylamino)benzaldehyde . It is also known as Ehrlich’s reagent . The compound has a molecular weight of 149.1897 and its IUPAC Standard InChI is InChI=1S/C9H11NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3 .

Molecular Structure Analysis

The molecular structure of 4-(dimethylamino)benzaldehyde can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

While specific chemical reactions involving “4’-(dimethylamino)-3-hydroxy-[1,1’-biphenyl]-4-carbaldehyde” are not available, there are studies on similar compounds. For example, 4-Dimethylaminopyridine (DMAP) is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(dimethylamino)benzaldehyde include a melting point of 347 K and a boiling point of 449.7 K at 0.023 bar . The enthalpy of fusion is 19.07 kJ/mol at a temperature of 346.2 K .Applications De Recherche Scientifique

4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde has been widely used in scientific research, particularly in the fields of organic chemistry, pharmaceuticals, and materials science. It has been used as a ligand in the synthesis of various metal complexes, as a substrate in enzyme-catalyzed reactions, and as a reagent in the synthesis of various organic compounds. This compound has also been used in the study of enzymes and their mechanisms of action, in the synthesis of biologically active compounds, and in the study of the structure and properties of various materials.

Mécanisme D'action

The mechanism of action of 4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde is largely dependent on the reaction conditions and the substrate it is reacting with. In the presence of metal ions, this compound forms stable complexes, which can then be used as catalysts in various reactions. In the presence of nucleophiles, this compound can act as a substrate, undergoing a substitution reaction. In the presence of electrophiles, this compound can undergo a reaction to form a variety of products, such as aldehydes and alcohols.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are largely unknown. However, due to its reactivity towards nucleophiles and electrophiles, this compound has the potential to interact with various biological molecules, such as proteins and nucleic acids. This could potentially lead to a variety of effects, including the inhibition of certain enzymes and the activation of certain receptors.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde in laboratory experiments is its high reactivity and its ability to form stable complexes with metal ions. This makes it an ideal reagent for the synthesis of various organic compounds and metal complexes. However, this compound is also highly reactive towards nucleophiles and electrophiles, which can lead to unwanted side reactions. Additionally, this compound is volatile and flammable, and should be handled with caution.

Orientations Futures

Given its reactivity towards nucleophiles and electrophiles, there are a number of potential future directions for research involving 4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde. These include the development of new methods for the synthesis of organic compounds and metal complexes, the study of its interactions with proteins and nucleic acids, and the development of new applications for this compound in the fields of organic chemistry, pharmaceuticals, and materials science. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, and its potential therapeutic applications.

Méthodes De Synthèse

4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde can be synthesized from various starting materials, such as 1,4-dibromobenzene, 4-hydroxybenzaldehyde, and dimethylamine. The most common method for the synthesis of this compound is the reaction of 1,4-dibromobenzene and 4-hydroxybenzaldehyde in the presence of dimethylamine. This reaction is carried out in aqueous solution at temperatures of 80-90°C, and yields this compound in high yields.

Safety and Hazards

The safety data sheet for 4-(dimethylamino)benzaldehyde indicates that it is harmful if swallowed . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing . It is also noted that spillage and fire water can cause pollution of watercourses .

Propriétés

IUPAC Name |

4-[4-(dimethylamino)phenyl]-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-16(2)14-7-5-11(6-8-14)12-3-4-13(10-17)15(18)9-12/h3-10,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQTVDUYUSQEFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6456110.png)

![1-[(4-chlorophenyl)methyl]-3-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]urea](/img/structure/B6456117.png)

![4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6456132.png)

![4-methoxy-1-methyl-5-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B6456136.png)

![2-(3-methoxyphenyl)-5-{[2-(trifluoromethoxy)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6456140.png)

![2-(3,4-dimethoxyphenyl)-4-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456148.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzenesulfonamide](/img/structure/B6456155.png)

![2-(3,4-dimethoxyphenyl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456171.png)

![1-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456175.png)

![N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6456182.png)

![1-benzyl-4-{4-[2-oxo-2-(piperidin-1-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B6456184.png)

![N-[1-(4-fluorobenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6456187.png)

![1-[3-(pyridin-4-yloxy)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B6456191.png)